molecular formula C6H8ClNO B2609484 5-(2-Chloroethyl)-3-methylisoxazole CAS No. 1849266-56-3

5-(2-Chloroethyl)-3-methylisoxazole

Cat. No. B2609484
CAS RN: 1849266-56-3
M. Wt: 145.59
InChI Key: SOUQXZRISQBVTD-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)-3-methylisoxazole (5-CE-3-MI) is an organic compound with a broad range of applications in scientific research and laboratory experiments. It is a colorless liquid at room temperature with a low boiling point of 101°C and a low melting point of -17°C. 5-CE-3-MI is a valuable reagent for a variety of chemical reactions, and has been used in the synthesis of a variety of compounds, such as heterocyclic compounds and pharmaceuticals. In addition, 5-CE-3-MI has been used to study the mechanism of action of various biochemical and physiological processes, and to develop new therapies for various diseases.

Scientific Research Applications

Polymer Development

One study focused on developing biologically active polymers using derivatives of 3-methylisoxazole for controlled-release formulations. The research involved the synthesis of a copolymer that could release the active agent in a controlled manner under different pH conditions, highlighting its potential in developing chemically controlled-release formulations of fungicides (Tai et al., 2002).

Heterocyclic Chemistry

Research on the diversity-oriented synthesis of heterocycles involving derivatives of 3(5)-aminoisoxazole has demonstrated the potential of these compounds in multicomponent reactions. These reactions, facilitated by classical and non-classical activation methods, illustrate the versatility of 3-methylisoxazole derivatives in constructing complex molecular architectures (Morozova et al., 2017).

Medicinal Chemistry

In the field of medicinal chemistry, several studies have explored the biological activities of isoxazole derivatives. For example, research into comenic acid derivatives containing isoxazole moieties has shown a synergistic effect when combined with antitumor drugs, offering a promising avenue for chemotherapy enhancement (Kletskov et al., 2018).

Environmental Studies

The degradation of pharmaceuticals like sulfamethoxazole (SMX) in bacteria has been studied, with findings indicating that certain bacterial strains can completely degrade 3-amino-5-methylisoxazole, a related compound, highlighting its relevance in bioremediation efforts (Mulla et al., 2018).

properties

IUPAC Name

5-(2-chloroethyl)-3-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c1-5-4-6(2-3-7)9-8-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUQXZRISQBVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloroethyl)-3-methylisoxazole

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